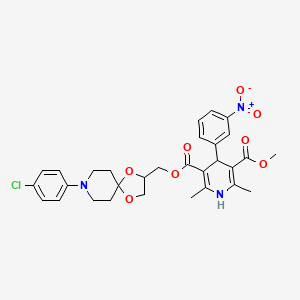

Cronidipine

Description

structure given in first source

Properties

IUPAC Name |

5-O-[[8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-3-yl]methyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN3O8/c1-18-25(28(35)39-3)27(20-5-4-6-23(15-20)34(37)38)26(19(2)32-18)29(36)40-16-24-17-41-30(42-24)11-13-33(14-12-30)22-9-7-21(31)8-10-22/h4-10,15,24,27,32H,11-14,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIJVNPIIHWRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2COC3(O2)CCN(CC3)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921185 | |

| Record name | [8-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-2-yl]methyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113759-50-5 | |

| Record name | Cronidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113759505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cronidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [8-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decan-2-yl]methyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRONIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TXJ9MY5V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cilnidipine's Dual Blockade of L- and N-Type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine, a fourth-generation dihydropyridine derivative, distinguishes itself from other calcium channel blockers through its unique dual-blocking action on both L-type (CaV1.2) and N-type (CaV2.2) voltage-gated calcium channels. This whitepaper provides an in-depth technical overview of Cilnidipine's mechanism of action, focusing on its molecular interactions with these channels. It consolidates quantitative data on its inhibitory potency, details key experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction

Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx in response to membrane depolarization, playing a pivotal role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Dihydropyridine calcium channel blockers have long been a cornerstone in the management of hypertension, primarily through their action on L-type calcium channels in vascular smooth muscle, leading to vasodilation. Cilnidipine emerges as a novel agent in this class by additionally targeting N-type calcium channels, which are predominantly located on sympathetic nerve terminals. This dual blockade imparts a unique pharmacological profile, offering potent antihypertensive efficacy with a reduced incidence of reflex tachycardia, a common side effect of traditional L-type calcium channel blockers.

Mechanism of Action at the Molecular Level

Cilnidipine's therapeutic effects stem from its ability to inhibit calcium ion influx through two distinct types of voltage-gated calcium channels:

-

L-type (CaV1.2) Calcium Channels: Located on vascular smooth muscle cells, Cilnidipine's blockade of L-type channels prevents the influx of calcium required for vasoconstriction. This leads to arterial vasodilation and a subsequent reduction in peripheral resistance and blood pressure.

-

N-type (CaV2.2) Calcium Channels: Found at presynaptic terminals of sympathetic neurons, N-type channels are crucial for the release of norepinephrine. By inhibiting these channels, Cilnidipine suppresses the release of this key neurotransmitter, leading to a reduction in sympathetic tone, heart rate, and blood pressure.

This dual mechanism of action provides a more comprehensive approach to blood pressure control by addressing both vascular resistance and sympathetic overactivity.

Quantitative Analysis of Cilnidipine's Inhibitory Potency

The inhibitory efficacy of Cilnidipine on L-type and N-type calcium channels has been quantified in various preclinical studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of Cilnidipine on L-type Calcium Channels (CaV1.2)

| Parameter | Value | Cell Line/Tissue | Reference |

| IC50 | 10 nmol/l | Rat aortic A7r5 cells | [Löhn et al., 2002] |

| Steady-state IC50 | < 10 nmol/l | Native multi-subunit L-type channels | [Löhn et al., 2002] |

| IC50 (α1C-b subunit only) | 20 µmol/l | Xenopus oocyte expression system | [Löhn et al., 2002] |

Table 2: Inhibitory Potency of Cilnidipine on N-type Calcium Channels (CaV2.2)

| Parameter | Value | Cell Line/Tissue | Reference |

| Potency Range | 0.1 to 10 µM | BHK cells expressing α1B-a and α1B-c subunits | [Kato et al., 2002] |

| Dissociation Constant (Kd) | At least an order of magnitude smaller than other CCBs | - | [Takahara, 2009] |

Key Experimental Protocols

The characterization of Cilnidipine's interaction with calcium channels involves sophisticated electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channel Inhibition

This protocol is based on the methodology used to assess Cilnidipine's effect on N-type calcium channels expressed in Baby Hamster Kidney (BHK) cells.

Objective: To measure the inhibitory effect of Cilnidipine on N-type calcium channel currents.

Materials:

-

BHK cells transiently expressing the α1B (peripheral or central splice variants), α2δ, and β1b subunits of the N-type calcium channel.

-

External solution (in mM): 20 BaCl2, 1 MgCl2, 10 HEPES, 40 TEA-Cl, 10 Glucose, 65 CsCl (pH adjusted to 7.4 with TEA-OH).

-

Internal (pipette) solution (in mM): 108 Cs-methanesulfonate, 4 MgCl2, 9 EGTA, 9 HEPES (pH adjusted to 7.4 with CsOH).

-

Cilnidipine stock solution (in DMSO).

Procedure:

-

Culture BHK cells and transiently transfect them with plasmids encoding the N-type calcium channel subunits.

-

After 48-72 hours of expression, place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the cells with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential at -80 mV.

-

Elicit barium currents (IBa) through the N-type channels by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Record baseline IBa.

-

Apply various concentrations of Cilnidipine (e.g., 0.1, 1, 10 µM) to the bath via the perfusion system.

-

Record IBa in the presence of each Cilnidipine concentration.

-

Wash out the drug with the external solution to observe the reversibility of the block.

-

Analyze the data by measuring the peak IBa amplitude at each concentration and calculate the percentage of inhibition relative to the baseline.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

Workflow Visualization:

Radioligand Binding Assay (Representative Protocol)

While a specific protocol for Cilnidipine is not detailed in the reviewed literature, a representative competitive binding assay to assess its affinity for L-type calcium channels can be outlined based on standard methods using [3H]nitrendipine.

Objective: To determine the binding affinity (Ki) of Cilnidipine for L-type calcium channels.

Materials:

-

Membrane preparations from a tissue rich in L-type calcium channels (e.g., rat cerebral cortex or heart).

-

[3H]nitrendipine (radioligand).

-

Unlabeled nitrendipine (for determining non-specific binding).

-

Cilnidipine (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare crude membrane fractions from the chosen tissue by homogenization and differential centrifugation.

-

In assay tubes, add a fixed concentration of [3H]nitrendipine (typically at or below its Kd).

-

Add increasing concentrations of unlabeled Cilnidipine.

-

For determination of non-specific binding, add a high concentration of unlabeled nitrendipine to a set of tubes.

-

For total binding, add buffer instead of a competitor.

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each Cilnidipine concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Cilnidipine concentration.

-

Analyze the data using non-linear regression to determine the IC50 value of Cilnidipine.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization:

Downstream Signaling Pathways

The dual blockade of L- and N-type calcium channels by Cilnidipine initiates a cascade of downstream signaling events that contribute to its overall therapeutic effects.

Suppression of the Renin-Angiotensin-Aldosterone System (RAAS)

By inhibiting N-type calcium channels on sympathetic nerve terminals that innervate the kidneys, Cilnidipine reduces the release of renin. This leads to a decrease in the production of Angiotensin II, a potent vasoconstrictor, and subsequently, a reduction in aldosterone secretion. This suppression of the RAAS contributes to the antihypertensive and organ-protective effects of Cilnidipine.[1][2]

Modulation of the ACE2/Angiotensin-(1-7) Axis

Recent studies suggest that Cilnidipine can shift the balance of the RAAS towards its vasodilatory and protective arm. It has been shown to increase the expression of Angiotensin-Converting Enzyme 2 (ACE2), which converts Angiotensin II to Angiotensin-(1-7). Angiotensin-(1-7) has vasodilatory, anti-proliferative, and anti-fibrotic effects, further contributing to the beneficial cardiovascular and renal outcomes observed with Cilnidipine treatment.[3][4][5]

Enhancement of Nitric Oxide (NO) Bioavailability

Cilnidipine has been demonstrated to increase the expression and phosphorylation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in the endothelium.[6][7] NO is a potent vasodilator and plays a crucial role in maintaining vascular health. By enhancing NO bioavailability, Cilnidipine promotes vasodilation and may exert protective effects on the endothelium.

Signaling Pathway Visualization:

Conclusion

Cilnidipine's dual inhibitory action on L-type and N-type calcium channels represents a significant advancement in the pharmacological management of hypertension. This multifaceted mechanism not only ensures effective blood pressure reduction but also offers potential advantages in terms of cardiovascular and renal protection by modulating the sympathetic nervous system and the renin-angiotensin-aldosterone system. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research into the nuanced pharmacology of Cilnidipine and the development of next-generation calcium channel blockers.

References

- 1. Additive effects of cilnidipine, an L-/N-type calcium channel blocker, and an angiotensin II receptor blocker on reducing cardiorenal damage in Otsuka Long-Evans Tokushima Fatty rats with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of binding of the Ca++ channel antagonist, [3H]nitrendipine, to guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual actions of cilnidipine in human internal thoracic artery: inhibition of calcium channels and enhancement of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cilnidipine, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of cilnidipine on nitric oxide and endothelin-1 expression and extracellular signal-regulated kinase in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of cilnidipine on peripheral and brain N-type Ca2+ channels expressed in BHK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Cilnidipine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and chemical characterization of Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Physical Properties

Cilnidipine is a potent L-type and N-type calcium channel blocker used in the management of hypertension.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 3-(2-Methoxyethyl) 5-[(2E)-3-phenylprop-2-en-1-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Molecular Formula | C₂₇H₂₈N₂O₇ |

| Molecular Weight | 492.52 g/mol |

| CAS Number | 132203-70-4 |

| Appearance | Light yellow crystalline powder |

| Melting Point | Approximately 109-111 °C |

| Solubility | Insoluble in water |

| LogP | 5.5 |

Synthesis Pathway: Hantzsch Dihydropyridine Synthesis

The synthesis of Cilnidipine is achieved through a modification of the Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. In the case of Cilnidipine, the synthesis involves the reaction of 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester with 3-aminocrotonic acid cinnamyl ester.

References

Cilnidipine's Dual-Action Neuroprotection and Renoprotection: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker (CCB), distinguishes itself through a unique dual-blocking mechanism targeting both L-type and N-type voltage-gated calcium channels. This dual action not only confers effective antihypertensive properties but also underpins significant neuroprotective and renoprotective effects that are increasingly substantiated by preclinical and clinical research. By inhibiting N-type calcium channels located at presynaptic nerve terminals, cilnidipine suppresses sympathetic nervous system overactivity and modulates the renin-angiotensin-aldosterone system (RAAS), offering organ protection beyond blood pressure reduction. This technical guide provides an in-depth review of the molecular pathways, experimental evidence, and quantitative data supporting the neuroprotective and renoprotective profile of cilnidipine.

Core Mechanism of Action: Dual L/N-Type Calcium Channel Blockade

Cilnidipine's primary pharmacological action involves the inhibition of two distinct types of voltage-gated calcium channels:

-

L-type Calcium Channels: Located predominantly on vascular smooth muscle cells, their blockade by cilnidipine leads to vasodilation and a reduction in systemic vascular resistance, thereby lowering blood pressure. This is the common mechanism for dihydropyridine CCBs.

-

N-type Calcium Channels: Primarily found in the nervous system, particularly at sympathetic nerve terminals, these channels regulate the release of neurotransmitters like norepinephrine. Cilnidipine's inhibition of N-type channels suppresses norepinephrine release, leading to a reduction in sympathetic outflow. This sympatholytic effect helps prevent reflex tachycardia, a common side effect of L-type CCBs, and contributes to its organ-protective properties.

This dual blockade provides a more comprehensive approach to managing hypertension, addressing both vascular resistance and sympathetic overactivity.

Neuroprotective Properties of Cilnidipine

Cilnidipine's neuroprotection stems from its ability to reduce oxidative stress and activate pro-survival intracellular signaling pathways, largely attributed to its N-type calcium channel blocking activity.[1]

Signaling Pathways

Experimental studies have elucidated two primary pathways central to cilnidipine's neuroprotective effects:

-

PI3K/Akt Pathway: Cilnidipine has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is a critical regulator of cell survival. Activated Akt phosphorylates and inactivates pro-apoptotic proteins (e.g., GSK-3β, Bax) and enhances the expression of anti-apoptotic proteins (e.g., Bcl-2). This shift in the balance between pro- and anti-apoptotic factors ultimately inhibits the mitochondrial death pathway, characterized by reduced cytochrome c release and decreased activation of caspase-3 and PARP cleavage.

-

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is another pro-survival pathway that can be activated by cilnidipine. ERK activation contributes to neuronal protection against hypoxic and ischemic insults.

-

Reduction of Oxidative Stress: Cilnidipine treatment has been demonstrated to reduce levels of intracellular free radicals in a dose-dependent manner following oxidative injury. This free radical scavenging activity helps mitigate neuronal damage.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of cilnidipine has been quantified in various experimental models.

| Experimental Model | Key Parameter | Cilnidipine Treatment | Result | Reference |

| H₂O₂-injured nPC12 cells | Cell Viability | 1-150 µM | Concentration-dependent increase in viability | |

| H₂O₂-injured nPC12 cells | Free Radical Levels | 1-150 µM | Dose-dependent reduction in free radicals | |

| Rat Focal Brain Ischemia | Cerebral Infarct Size | 1 mg/kg, i.v. | Significant reduction in infarct size compared to control | [1] |

| Rat Retinal Ischemia-Reperfusion | Retinal Damage | 100 µg/kg, i.v. | Dramatic reduction in retinal damage |

Experimental Protocols

A. In Vitro: H₂O₂-Induced Injury in Differentiated PC12 Cells

-

Cell Culture: PC12 cells are neuronally differentiated by treatment with nerve growth factor (NGF).

-

Induction of Injury: Differentiated cells (nPC12) are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

-

Intervention: Cells are pre-treated with varying concentrations of cilnidipine (up to 150 µM) prior to H₂O₂ exposure.

-

Assessment:

-

Cell Viability: Measured using standard viability assays (e.g., MTT assay).

-

Free Radical Levels: Quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate.

-

Protein Expression: Levels of signaling proteins (p85αPI3K, phosphorylated Akt, pGSK-3β), apoptotic markers (cytochrome c, activated caspase-3, cleaved PARP), and survival proteins are measured via Western blotting.

-

B. In Vivo: Rat Model of Focal Brain Ischemia [1]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Ischemia: Focal brain ischemia is induced by tandem occlusion of the distal middle cerebral artery (MCA) and the ipsilateral common carotid artery (CCA).

-

Intervention: Cilnidipine (e.g., 1 mg/kg) or a vehicle control is administered intravenously. In comparative studies, an L-type CCB like nilvadipine is used at an equipotent hypotensive dose.

-

Assessment:

-

Infarct Size Measurement: 24 hours post-surgery, brains are removed and sectioned. The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area unstained (white). The infarct area is then calculated using digital image analysis.

-

Hemodynamic Monitoring: Mean blood pressure and cerebral blood flow are monitored to assess the cardiovascular effects of the treatment.

-

Renoprotective Properties of Cilnidipine

Cilnidipine's renoprotective effects are multifaceted, primarily arising from its ability to modulate renal hemodynamics and suppress the renin-angiotensin-aldosterone system (RAAS), effects linked to its N-type calcium channel blockade.

Signaling Pathways and Mechanisms

-

Renal Hemodynamics: Unlike L-type CCBs which predominantly dilate the afferent (pre-glomerular) arteriole, cilnidipine's sympatholytic action leads to the dilation of both afferent and efferent (post-glomerular) arterioles. This dual vasodilation reduces intraglomerular pressure and mitigates glomerular hypertension, a key driver of kidney damage and proteinuria.

-

RAAS Inhibition: The N-type calcium channels on renal sympathetic nerve endings regulate renin release. By blocking these channels, cilnidipine suppresses renin release, leading to decreased production of Angiotensin II (Ang II) and aldosterone. This inhibition of the RAAS contributes significantly to its renoprotective effects.

-

Antioxidant Effects: Cilnidipine has been shown to possess antioxidant properties, reducing oxidative stress in the kidneys, which is a known contributor to renal injury in hypertensive states.

-

Podocyte Protection: Studies have demonstrated that cilnidipine can prevent glomerular podocyte injury, a critical factor in maintaining the glomerular filtration barrier and preventing proteinuria.

Quantitative Data from Preclinical and Clinical Studies

The renoprotective benefits of cilnidipine have been documented in both animal models and human clinical trials.

| Study Type / Model | Key Parameter | Cilnidipine Treatment | Result | Reference |

| L-NAME Hypertensive Rats | 24h Urinary Protein | 2 mg/kg/day | Significant decrease in proteinuria | |

| L-NAME Hypertensive Rats | Creatinine Clearance | 2 mg/kg/day | Significant improvement in creatinine clearance | |

| L-NAME Hypertensive Rats | Serum Angiotensin II | 2 mg/kg/day | Significant reduction in serum Ang II levels | |

| ADR-treated SHR | Urinary Aldosterone | 20 mg/kg/day | Significant decrease compared to ADR group | |

| Hypertensive Patients (with RAS inhibitor) | Urinary Albumin-to-Creatinine Ratio | 10-20 mg/day (6 months) | Significant decrease compared to amlodipine group | |

| Meta-Analysis (Hypertensive CKD Patients) | Proteinuria | N/A | Significant reduction (WMD 0.61) compared to other CCBs | |

| Meta-Analysis (Hypertensive CKD Patients) | Systolic Blood Pressure | N/A | Significant reduction (WMD 4.33) compared to other CCBs |

ADR: Adriamycin; SHR: Spontaneously Hypertensive Rats; CKD: Chronic Kidney Disease; WMD: Weighted Mean Difference.

Experimental Protocols

A. In Vivo: L-NAME-Induced Hypertensive Rat Model

-

Animal Model: Male Albino Wistar rats.

-

Induction of Hypertension & Renal Injury: Chronic administration of L-NAME (N(G)-nitro-L-arginine methyl ester), an inhibitor of nitric oxide synthase, often combined with a high-salt diet to induce severe hypertension and subsequent renal damage.

-

Intervention: Rats are treated with cilnidipine (e.g., 2 mg/kg/day) or vehicle via oral gavage for a specified period (e.g., 28 days).

-

Assessment:

-

Renal Function: 24-hour urine is collected to measure urinary protein and creatinine for the calculation of proteinuria and creatinine clearance.

-

RAAS Components: Serum and urinary Angiotensin II levels are measured using ELISA kits.

-

Histopathology: Kidneys are fixed, sectioned, and stained (e.g., with H&E or PAS) to assess morphological changes like glomerulosclerosis and tubular degeneration.

-

B. Clinical Trial: Hypertensive Patients with Chronic Kidney Disease

-

Study Design: Randomized, controlled trials comparing cilnidipine to another antihypertensive agent (commonly an L-type CCB like amlodipine) in hypertensive patients, often as an add-on to a RAS inhibitor.

-

Patient Population: Hypertensive patients with evidence of chronic kidney disease (e.g., proteinuria or reduced GFR).

-

Intervention: Patients are randomized to receive daily doses of cilnidipine (e.g., 10-20 mg) or a comparator drug for a defined period (e.g., 6-12 months), with doses titrated to a target blood pressure.

-

Assessment:

-

Primary Endpoint: Change in urinary protein or albumin excretion (often measured as the urinary albumin-to-creatinine ratio).

-

Secondary Endpoints: Changes in blood pressure, serum creatinine, and estimated glomerular filtration rate (eGFR).

-

Safety: Monitoring for adverse drug reactions.

-

Conclusion

Cilnidipine's dual L/N-type calcium channel blockade provides a distinct pharmacological profile that translates into significant neuroprotective and renoprotective benefits. Its ability to inhibit sympathetic overactivity and the renin-angiotensin-aldosterone system, in addition to its direct vasodilatory effects, addresses multiple pathological pathways in hypertensive organ damage. In neuroprotection, cilnidipine mitigates oxidative stress and activates pro-survival signaling cascades like PI3K/Akt. In renoprotection, it uniquely improves renal hemodynamics by dilating both afferent and efferent arterioles and suppresses the RAAS, leading to reduced proteinuria and preservation of renal function. The comprehensive data from diverse experimental and clinical models strongly support the therapeutic potential of cilnidipine as an antihypertensive agent that offers superior end-organ protection, making it a valuable candidate for further investigation and a compelling choice for managing hypertension in patients with or at risk for neurological and renal complications.

References

Preclinical Discovery and Development of Cilnidipine: A Technical Guide

An In-depth Examination of the Pharmacological Profile of a Dual L/N-Type Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker, distinguishes itself through a unique dual-blocking action on both L-type and N-type voltage-gated calcium channels. This technical guide provides a comprehensive overview of the preclinical discovery and development of Cilnidipine, detailing its synthesis, mechanism of action, and key in vitro and in vivo pharmacological studies. The synthesis of Cilnidipine is achieved through a multi-step process culminating in the formation of the dihydropyridine ring. Its dual-channel blockade has been quantified in various preclinical models, demonstrating potent inhibition of L-type calcium channels, contributing to its vasodilatory effects, and a distinct inhibitory action on N-type calcium channels, which underlies its sympatholytic properties. This guide summarizes critical quantitative data from these studies in structured tables and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of Cilnidipine's preclinical profile.

Introduction

Cilnidipine was developed to provide a more nuanced approach to hypertension management compared to traditional L-type calcium channel blockers. By inhibiting N-type calcium channels located on sympathetic nerve terminals, Cilnidipine attenuates the release of norepinephrine, thereby mitigating the reflex tachycardia often associated with vasodilation.[1] This dual mechanism of action suggests potential for enhanced organ protection, including reno- and neuroprotective effects, beyond simple blood pressure reduction. This guide delves into the foundational preclinical research that has elucidated these properties.

Synthesis of Cilnidipine

The chemical synthesis of Cilnidipine involves a multi-step process. A common route is a modified Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Cilnidipine

-

Step 1: Synthesis of 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester. This intermediate is prepared by the Knoevenagel condensation of 3-nitrobenzaldehyde with 2-methoxyethyl acetoacetate.

-

Step 2: Synthesis of 3-aminocrotonic acid cinnamyl ester. This is synthesized by the reaction of cinnamyl acetoacetate with ammonia.

-

Step 3: Hantzsch Cyclization. The two intermediates from steps 1 and 2 are reacted together in a cyclization reaction to form the dihydropyridine ring of Cilnidipine. This reaction is typically carried out in a suitable solvent such as isopropanol or isobutanol, and may be catalyzed by an acid or base.

-

Step 4: Purification. The crude Cilnidipine is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Mechanism of Action: Dual Blockade of L- and N-Type Calcium Channels

Cilnidipine's primary mechanism of action is the inhibition of voltage-gated calcium channels. Its unique profile stems from its ability to block both L-type (Cav1.2) and N-type (Cav2.2) channels.

In Vitro Characterization of Channel Blockade

The inhibitory potency of Cilnidipine on L- and N-type calcium channels has been determined using various in vitro techniques, including electrophysiology and radioligand binding assays.

Table 1: In Vitro Inhibitory Potency of Cilnidipine on L- and N-Type Calcium Channels

| Channel Type | Cell Line/Tissue Preparation | Assay Method | Parameter | Value | Reference |

| L-type | Rat aortic A7r5 cells | Whole-cell patch clamp | IC50 | 10 nmol/L | [2] |

| N-type | Differentiated rat PC12 cells | Whole-cell patch clamp | IC50 | ~1 µmol/L | [1] |

IC50: Half maximal inhibitory concentration

Experimental Protocol: Whole-Cell Patch Clamp for Calcium Channel Inhibition

-

Cell Culture: Rat aortic smooth muscle cells (A7r5) or rat pheochromocytoma cells (PC12) are cultured under standard conditions. PC12 cells are differentiated with nerve growth factor (NGF) to induce expression of N-type calcium channels.

-

Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Recording Solutions: The external solution contains a charge carrier (e.g., BaCl2) to enhance current measurement, and channel blockers to isolate the current of interest. The internal (pipette) solution is formulated to maintain cell health and control intracellular signaling.

-

Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and depolarized with voltage steps to elicit calcium channel currents.

-

Drug Application: Cilnidipine is applied at various concentrations to the external solution, and the resulting inhibition of the calcium current is measured.

-

Data Analysis: The concentration-response curve is fitted to the Hill equation to determine the IC50 value.

Signaling Pathway of Cilnidipine's Dual Action

The dual blockade of L- and N-type calcium channels by Cilnidipine results in two primary physiological effects: vasodilation and sympathoinhibition.

In Vitro Pharmacology

Vasodilation in Isolated Arteries

The L-type calcium channel blocking activity of Cilnidipine translates to potent vasodilation. This is typically assessed ex vivo using isolated arterial rings in a wire myograph.

Experimental Protocol: Wire Myography for Vasodilation in Rat Aorta

-

Tissue Preparation: The thoracic aorta is dissected from a rat and cut into rings of 2-3 mm in length.

-

Mounting: The aortic rings are mounted on two stainless steel wires in an organ bath of a wire myograph system, which is filled with Krebs-Henseleit solution and aerated with 95% O2 / 5% CO2 at 37°C.

-

Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension. The viability of the endothelium is assessed by contracting the rings with phenylephrine and then inducing relaxation with acetylcholine.

-

Contraction: The rings are pre-contracted with a vasoconstrictor such as phenylephrine or a high potassium solution.

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of Cilnidipine are added to the organ bath.

-

Data Analysis: The relaxation response at each concentration is measured and expressed as a percentage of the pre-contraction. An EC50 value for vasodilation can then be calculated.

Inhibition of Norepinephrine Release

The N-type calcium channel blocking activity of Cilnidipine leads to the inhibition of norepinephrine release from sympathetic neurons. This is often studied using cultured cells that model sympathetic neurons, such as PC12 cells.

Experimental Protocol: Norepinephrine Release Assay in PC12 Cells

-

Cell Culture and Differentiation: PC12 cells are cultured and treated with NGF to differentiate them into a neuronal phenotype with expressed N-type calcium channels.

-

Norepinephrine Loading: The differentiated cells are incubated with [3H]-norepinephrine to load the neurotransmitter stores.

-

Pre-incubation and Stimulation: The cells are washed to remove excess radiolabel and then pre-incubated with varying concentrations of Cilnidipine. Depolarization is induced by adding a high potassium solution to stimulate norepinephrine release.

-

Sample Collection and Measurement: The supernatant is collected, and the amount of released [3H]-norepinephrine is quantified using a scintillation counter.

-

Data Analysis: The inhibition of stimulated norepinephrine release by Cilnidipine is calculated relative to the control (no drug) condition.

In Vivo Pharmacology

Antihypertensive Efficacy in Animal Models

The antihypertensive effects of Cilnidipine have been demonstrated in various animal models of hypertension, most notably the spontaneously hypertensive rat (SHR).

Table 2: In Vivo Antihypertensive Effects of Cilnidipine in Spontaneously Hypertensive Rats (SHRs)

| Animal Model | Dose | Route of Administration | Duration of Treatment | Effect on Blood Pressure | Reference |

| SHR | 10 mg/kg/day | Oral | 12 weeks | Reduced arterial pressure and total peripheral resistance | [3] |

| SHR | 20 mg/kg/day | Oral | 4 weeks | Significant reduction in blood pressure | [4] |

Experimental Protocol: Blood Pressure Measurement in SHRs using Telemetry

-

Animal Model: Male SHRs are used as a model of essential hypertension.

-

Telemetry Implantation: A telemetry transmitter is surgically implanted into the abdominal aorta of the rats under anesthesia. This allows for continuous and stress-free monitoring of blood pressure and heart rate.

-

Recovery and Baseline Measurement: The animals are allowed to recover from surgery, and baseline blood pressure and heart rate are recorded for a set period.

-

Drug Administration: Cilnidipine is administered orally at different doses.

-

Data Acquisition and Analysis: Blood pressure and heart rate are continuously monitored, and the data is analyzed to determine the dose-dependent antihypertensive effect of Cilnidipine.

Experimental Workflow for In Vivo Antihypertensive Studies

Conclusion

The preclinical development of Cilnidipine has robustly established its unique dual-blocking mechanism of action on L- and N-type calcium channels. In vitro studies have quantified its inhibitory potency on these channels and demonstrated its functional consequences, namely vasodilation and inhibition of norepinephrine release. In vivo studies in relevant animal models of hypertension have confirmed its efficacy in lowering blood pressure, often without the reflex tachycardia associated with purely L-type channel blockers. This comprehensive preclinical data package provided a strong rationale for the clinical development of Cilnidipine as a novel antihypertensive agent with a potentially favorable safety and efficacy profile.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cilnidipine improves spontaneously hypertensive rat coronary hemodynamics without altering cardiovascular mass and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the cardioprotective and renoprotective effects of the L/N-type calcium channel blocker, cilnidipine, in adriamycin-treated spontaneously-hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

Initial solubility and stability studies of Cilnidipine

An In-Depth Technical Guide: Initial Solubility and Stability Studies of Cilnidipine

Introduction

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker distinguished by its dual action on both L-type and N-type voltage-gated calcium channels.[1][2] This mechanism not only contributes to its primary antihypertensive effect through vasodilation but also offers potent antisympathetic activity, potentially providing benefits in managing complicated hypertension.[1][2] Chemically, Cilnidipine is 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-Pyridine dicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester.[3]

From a drug development perspective, Cilnidipine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[4][5] Its poor water solubility is a significant factor contributing to low and variable oral bioavailability, reported to be approximately 13%.[4][6] Therefore, comprehensive initial studies into its solubility and stability are paramount. These investigations are crucial for developing a stable, effective dosage form with enhanced bioavailability and for establishing appropriate storage and handling conditions to ensure the drug's safety and efficacy throughout its shelf life.

This guide provides a technical overview of the essential initial solubility and stability assessments for Cilnidipine, detailing experimental protocols and summarizing key data for researchers and drug development professionals.

Physicochemical Properties

A fundamental understanding of Cilnidipine's physicochemical properties is the foundation for all formulation and stability studies.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₈N₂O₇ | [7] |

| Molecular Weight | 492.5 g/mol | [7] |

| Appearance | Light yellow, crystalline powder | [3] |

| pKb | 11.39 | [8] |

| Partition Coefficient (log P) | 5.36 | [8] |

| UV/Vis. λmax | 241, 358 nm | [7] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its dissolution rate and subsequent bioavailability. As a highly lipophilic compound, Cilnidipine exhibits poor solubility in aqueous media.

Quantitative Solubility Data

The solubility of Cilnidipine has been determined in a range of organic solvents and aqueous systems.

| Solvent/System | Solubility | Reference |

| Dimethylformamide (DMF) | ~30 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [7][9] |

| Ethanol | ~2 mg/mL | [7] |

| Methanol | Soluble (used for stock solutions) | [8] |

| Water | Insoluble / Very low (5.66 x 10⁻³ mg/mL) | [4][9] |

| Aqueous Buffer (DMF:PBS pH 7.2, 1:4) | ~0.2 mg/mL | [7] |

| Solid Dispersion (1:9 with Poloxamer 188) | 21.07 µg/mL | [10][11] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[12]

Objective: To determine the saturation solubility of Cilnidipine in a specific solvent system at a controlled temperature.

Materials:

-

Cilnidipine powder

-

Selected solvent (e.g., phosphate-buffered saline, pH 6.8)

-

Stoppered flasks or vials

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of Cilnidipine powder to a series of stoppered flasks containing a known volume of the desired solvent.[12][13] Ensuring an excess of solid is present is crucial for achieving saturation.[12]

-

Equilibration: Seal the flasks and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[13] The time required depends on the dissolution rate of the drug.[13]

-

Phase Separation: After equilibration, remove the flasks and allow them to stand to let undissolved solids sediment.[12] To separate the saturated solution from the excess solid, withdraw an aliquot from the supernatant and filter it through a syringe filter or centrifuge the sample at high speed.[14]

-

Dilution: Accurately dilute the clear, saturated filtrate with an appropriate solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of Cilnidipine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at 240 nm or an HPLC method.[3]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Forced Degradation

Stability testing is essential to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[15] Forced degradation (stress testing) studies are performed under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[15][16]

Summary of Forced Degradation Studies

Studies have shown that Cilnidipine is stable under thermal, humidity, and oxidative stress but is susceptible to degradation under acidic, alkaline, and photolytic conditions.[3][17]

| Stress Condition | Reagent/Details | Duration/Temp | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | Reflux at 60°C for 2 hrs | 5.347% | [18][19] |

| Base Hydrolysis | 0.1 N NaOH | Reflux at 60°C for 2 hrs | 6.223% | [18][19] |

| Oxidative | 10% H₂O₂ | Reflux at 60°C for 1 hr | 4.916% | [18][19] |

| Thermal | Dry Heat | 60°C | 4.319% | [18] |

| Photolytic | UV Light Exposure | 24 hours | 9.967% | [18] |

Note: The extent of degradation can vary based on the precise experimental conditions.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of Cilnidipine under various stress conditions and to identify the resulting degradation products.

Materials:

-

Cilnidipine bulk drug

-

Hydrochloric acid (e.g., 0.1 N to 1.0 M)[20]

-

Sodium hydroxide (e.g., 0.1 N to 1.0 M)[20]

-

Hydrogen peroxide (e.g., 3-30%)[8]

-

Methanol or other suitable solvent

-

Hot air oven, water bath

-

Photostability chamber

-

Validated stability-indicating HPLC method

General Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Cilnidipine in a suitable solvent (e.g., 1 mg/mL in methanol).[8]

-

Application of Stress:

-

Acid Hydrolysis: Mix the drug stock solution with an equal volume of 0.1 N HCl. Reflux the mixture for a specified time (e.g., 2 hours at 60°C).[19] After cooling, neutralize the solution with 0.1 N NaOH.[19]

-

Base Hydrolysis: Mix the drug stock solution with an equal volume of 0.1 N NaOH. Reflux as per the acid hydrolysis protocol.[19] Neutralize with 0.1 N HCl after cooling.[19]

-

Oxidative Degradation: Mix the drug stock solution with a solution of H₂O₂ (e.g., 10%). Reflux for a specified time (e.g., 1 hour at 60°C).[19]

-

Thermal Degradation: Expose the solid drug powder to dry heat in a hot air oven (e.g., 60°C) for a defined period.[18]

-

Photolytic Degradation: Expose the drug powder or a solution to a combination of UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[20]

-

-

Sample Preparation: For each condition, dilute the stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).

-

Analysis: Inject the stressed samples, along with an unstressed control sample, into a validated stability-indicating HPLC system.

-

Evaluation: Analyze the resulting chromatograms to assess the purity of the Cilnidipine peak and to detect the formation of any degradation products. The method's ability to resolve the main drug peak from all degradant peaks demonstrates its specificity.[3][17]

Stability-Indicating Analytical Method: RP-HPLC

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating and quantifying Cilnidipine from its degradation products.

| Parameter | Typical Conditions | Reference |

| Column | Xttera RP18 (100 x 4.6 mm, 3.5 µm) or C18 | [3][17] |

| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 2.6) (700:300, v/v) | [3][17] |

| Flow Rate | 1.0 mL/min | [3][17] |

| Detection | UV at 240 nm | [3][17] |

| Injection Volume | 20 µL | [3][17] |

| Retention Time | ~3.029 min | [3][17] |

This method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, confirming its suitability for stability studies.[3][17]

Caption: General Workflow for a Forced Degradation Study.

Degradation Pathway

Forced degradation studies help elucidate the potential pathways through which a drug molecule can degrade. For Cilnidipine, photodegradation is a significant pathway, leading to the formation of several impurities.

Research using LC/Q-Orbitrap MS has identified distinct photodegradation pathways depending on the conditions:

-

Direct Daylight Exposure (Powder): This primarily leads to the formation of the Z-isomer of Cilnidipine (Impurity II).[21]

-

Daylight Exposure (in Ethanolic Solution): This condition mainly produces an impurity containing a piperidine ring (Impurity III), indicating a more complex degradation mechanism involving the dihydropyridine ring.[21]

Other studies have identified and characterized multiple oxidative degradation products, highlighting the susceptibility of the dihydropyridine ring to oxidation.[22]

Caption: Simplified Degradation Pathways of Cilnidipine under Stress.

Conclusion and Recommendations

The initial physicochemical characterization of Cilnidipine confirms its identity as a BCS Class II compound with very low aqueous solubility. Its solubility is significantly higher in organic solvents like DMSO and DMF, a critical consideration for preparing stock solutions for in vitro assays.

Stability studies reveal that Cilnidipine is susceptible to degradation under hydrolytic (both acidic and basic) and, most significantly, photolytic stress.[3][17][18] It demonstrates relative stability against oxidative, thermal, and humidity stress.[3][17]

Based on these findings, the following recommendations are critical for drug development professionals:

-

Formulation Strategy: Solubility enhancement techniques, such as the formation of solid dispersions with polymers like Poloxamer 188, are essential to improve the dissolution rate and bioavailability of Cilnidipine.[10][11]

-

Analytical Method Development: A robust, validated, stability-indicating RP-HPLC method is mandatory for the routine analysis of Cilnidipine and for monitoring its stability in pharmaceutical dosage forms.

-

Packaging and Storage: To mitigate degradation, Cilnidipine drug substance and drug products must be stored in tightly closed, light-resistant containers.[3][17] This is a direct consequence of its high sensitivity to light.

References

- 1. A Comprehensive Insight on Pharmacological Properties of Cilnidipine: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. Cilnidipine | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Cilnidipine - LKT Labs [lktlabs.com]

- 10. ICI Journals Master List [journals.indexcopernicus.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lubrizolcdmo.com [lubrizolcdmo.com]

- 17. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form - ProQuest [proquest.com]

- 18. researchgate.net [researchgate.net]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. Study of the structures of photodegradation impurities and pathways of photodegradation of cilnidipine by liquid chromatography/Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isolation and characterization of novel degradation products in cilnidipine by LC-QTOF-MS/MS, LCMSn, 2D-NMR and FTIR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cilnidipine

Introduction

Cilnidipine is a fourth-generation dihydropyridine-type calcium channel blocker used in the treatment of hypertension.[1] Accurate and reliable quantification of Cilnidipine in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Cilnidipine. The method is simple, rapid, and specific, making it suitable for routine analysis in a quality control laboratory.[1][2]

Chromatographic Conditions

The separation of Cilnidipine was achieved using a C18 column with a mobile phase composed of a mixture of organic solvents and a buffer. The chromatographic conditions are summarized in the table below.

| Parameter | Recommended Conditions |

| HPLC System | Isocratic High-Pressure Liquid Chromatography System[3] |

| Column | Xttera RP18 (100 x 4.6 mm, 3.5 µm)[4] or equivalent C18 column[1][3][5] |

| Mobile Phase | Acetonitrile and 10 mM Phosphate Buffer (pH 2.6) in a 70:30 v/v ratio[4] |

| Flow Rate | 1.0 mL/min[3][4][5] |

| Detection Wavelength | 240 nm[1][4][6] |

| Injection Volume | 20 µL[3][4][5] |

| Column Temperature | Ambient (approximately 25°C)[4] |

| Run Time | Approximately 6 minutes[2] |

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][7] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized below.

| Validation Parameter | Result |

| Linearity Range | 40.0573 – 120.1719 µg/mL[4] |

| Correlation Coefficient (r²) | 0.999[4] |

| Accuracy (% Recovery) | 98.23% - 99.60%[4] |

| Precision (% RSD) | < 2%[4] |

| Limit of Detection (LOD) | 1.2038 µg/mL[4] |

| Limit of Quantification (LOQ) | 3.6478 µg/mL[4] |

| Retention Time | Approximately 3.029 min[4] |

Stability-Indicating Assay

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Cilnidipine was subjected to acid, alkali, oxidative, thermal, and photolytic stress conditions.[1][4] The method was able to successfully resolve the Cilnidipine peak from all degradation products, indicating its specificity for the analysis of Cilnidipine in the presence of its degradants.[4]

Experimental Protocol

1. Preparation of Mobile Phase

-

Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water.

-

Adjust the pH of the buffer to 2.6 using orthophosphoric acid.[4]

-

Mix the phosphate buffer and acetonitrile in a ratio of 30:70 (v/v).[4]

-

Degas the mobile phase by sonication for at least 15 minutes before use.[2]

2. Preparation of Standard Stock Solution

-

Accurately weigh about 10 mg of Cilnidipine working standard into a 10 mL volumetric flask.[2]

-

Add approximately 7 mL of the mobile phase and sonicate for 5-10 minutes to dissolve the standard completely.[2]

-

Make up the volume to 10 mL with the mobile phase to obtain a standard stock solution.

3. Preparation of Working Standard Solutions for Linearity

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 40 to 120 µg/mL).[4]

4. Preparation of Sample Solution (for Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Cilnidipine and transfer it to a 10 mL volumetric flask.[1]

-

Add about 7 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.[2][5]

-

Make up the volume to 10 mL with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[4]

-

Further dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.

5. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.

-

Record the chromatograms and measure the peak area for Cilnidipine.

6. Quantification

The concentration of Cilnidipine in the sample solution can be calculated using the calibration curve generated from the standard solutions.

Experimental Workflow Diagram

Caption: Workflow for the HPLC quantification of Cilnidipine.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. wjpls.org [wjpls.org]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form : Oriental Journal of Chemistry [orientjchem.org]

- 5. rjptonline.org [rjptonline.org]

- 6. asianpharmtech.com [asianpharmtech.com]

- 7. ijpsr.com [ijpsr.com]

Application Notes: High-Performance LC-MS/MS Bioanalytical Assay for Cilnidipine in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilnidipine is a fourth-generation dihydropyridine-type calcium channel blocker used in the management of hypertension. Accurate and reliable quantification of Cilnidipine in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for a sensitive and robust LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method for the determination of Cilnidipine in human plasma. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory.

Principle

The method involves the extraction of Cilnidipine and an internal standard (IS) from human plasma, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. Quantification is achieved by using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Cilnidipine and the IS.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS bioanalysis of Cilnidipine in plasma.

Detailed Protocols

Materials and Reagents

-

Cilnidipine reference standard

-

Internal Standard (e.g., Nimodipine, Telmisartan, or Benidipine) reference standard

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

Ammonium acetate

-

Formic acid

-

Methyl-tert-butyl ether (MTBE)

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 4.6 mm, 5 µm)

-

Nitrogen generator

-

Data acquisition and processing software

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cilnidipine and the Internal Standard in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Cilnidipine stock solution with a methanol:water (1:1, v/v) mixture to create working solutions for calibration curve standards and quality control samples.

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol:water (1:1, v/v) to achieve a final concentration of, for example, 100 ng/mL.

Sample Preparation: Protein Precipitation (PPT)

This is a rapid and straightforward extraction method.

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 50 µL of the IS working solution and vortex briefly.

-

Add 600 µL of acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.

-

Pipette 500 µL of plasma into a glass tube.

-

Add 50 µL of the IS working solution and vortex.

-

Add 3 mL of methyl-tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.[1]

LC-MS/MS Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of Cilnidipine. These parameters may require optimization for different instrument models.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., 50 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient/Isocratic | Isocratic or Gradient elution can be used. A typical isocratic mobile phase is Methanol:10mM Ammonium Acetate (96:4, v/v).[2] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

| Run Time | 2 - 5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 400 - 550°C |

| IonSpray Voltage | 4500 - 5500 V (Positive); -4500 V (Negative) |

| Curtain Gas | 20 - 30 psi |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions for Cilnidipine and Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Cilnidipine | 492.2 | 329.2 | Positive | - |

| Cilnidipine | 493.5237 | 300.1587 | Positive | [3] |

| Cilnidipine | 491.2 | 122.1 | Negative | [2][4] |

| Nimodipine (IS) | 419.2 | 343.2 | Positive | - |

| Nimodipine (IS) | 417.1 | 122.1 | Negative | [2][4] |

| Telmisartan (IS) | 515.6423 | 342.6158 | Positive | [3] |

| Benidipine (IS) | 504.2 | 122.1 | Negative | [1] |

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Table 4: Summary of Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS. |

| Linearity | The relationship between the concentration of the analyte and the instrument response. | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20%. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Intra- and inter-day precision (as %CV) should be ≤ 15% (≤ 20% at LLOQ). |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Intra- and inter-day accuracy (as % bias) should be within ±15% (±20% at LLOQ). |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to unextracted standards that represent 100% recovery. | Consistent and reproducible. Recoveries of Cilnidipine have been reported to be between 92.71% and 97.64%.[2] |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte should be stable under various conditions (freeze-thaw, short-term, long-term, and post-preparative). Concentration deviation should be within ±15% of the nominal concentration. |

Quantitative Data Summary

The following table presents a summary of quantitative data from a published LC-MS/MS method for Cilnidipine in human plasma.

Table 5: Example Quantitative Validation Data

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 10 ng/mL | [2][4] |

| Correlation Coefficient (r) | 0.9994 | [2][4] |

| LLOQ | 0.1 ng/mL | [2][4] |

| Intra-day Precision (%RSD) | < 12.51% | [2][4] |

| Inter-day Precision (%RSD) | < 12.51% | [2][4] |

| Recovery | 92.71% - 97.64% | [2][4] |

| Stability | Stable during long-term storage and freeze-thaw cycles. | [2][4] |

Application

This validated LC-MS/MS method can be successfully applied to pharmacokinetic studies of Cilnidipine in humans following oral administration.[2] For instance, the method has been used to measure Cilnidipine plasma concentrations for up to 10 hours after a 10 mg oral dose.[5]

Signaling Pathway (Not Applicable)

Cilnidipine's mechanism of action involves the blockade of L-type and N-type calcium channels. A signaling pathway diagram is not directly relevant to the bioanalytical method described. However, the logical relationship of the analytical process is depicted in the experimental workflow diagram.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Cilnidipine in human plasma. The detailed protocol and validation data support its application in clinical and pharmaceutical research, aiding in the development and evaluation of Cilnidipine formulations.

References

- 1. Development of a liquid chromatography/negative-ion electrospray tandem mass spectrometry assay for the determination of cilnidipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of cilnidipine, a new calcium antagonist, in human plasma using high performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS-based simultaneous quantification of chlorthalidone and cilnidipine in rat plasma: Pharmacokinetic evaluation, green analytical assessment, and DoE-driven optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. QUANTIFICATION OF CILNIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY | Semantic Scholar [semanticscholar.org]

Application Note: Spectrophotometric Determination of Cilnidipine in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cilnidipine is a fourth-generation dihydropyridine calcium antagonist used in the treatment of hypertension. It functions by blocking both L-type and N-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1] Accurate and reliable analytical methods are crucial for the quality control and quantification of Cilnidipine in bulk drug and pharmaceutical dosage forms. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for routine analysis.[2] This application note details validated UV and visible spectrophotometric methods for the determination of Cilnidipine in tablets.

Principle

The fundamental principle behind the UV-Visible spectrophotometric quantification of Cilnidipine is Beer-Lambert's Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. The concentration of Cilnidipine in an unknown sample can be determined by measuring its absorbance at a specific wavelength (λmax) and comparing it to a standard calibration curve. Some methods also involve a chemical reaction to produce a colored product, which is then measured in the visible region of the spectrum.[3]

Experimental Protocols

Method 1: UV Spectrophotometry in Organic Solvent

This is the most direct method, utilizing the inherent UV absorbance of the Cilnidipine molecule. Methanol and ethanol are commonly used solvents.[4][5]

1. Instrumentation and Reagents

-

Apparatus: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required.[1]

-

Chemicals:

2. Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of pure Cilnidipine standard.[4]

-

Transfer it to a 100 mL volumetric flask.[4]

-

Dissolve and make up the volume to the mark with methanol or ethanol.[4] This produces a stock solution of 100 µg/mL.

3. Determination of Wavelength of Maximum Absorbance (λmax)

-

From the standard stock solution, prepare a working standard of approximately 10-12 µg/mL by appropriate dilution with the chosen solvent.

-

Scan this solution in the UV range of 200-400 nm against a solvent blank.[4]

-

The wavelength at which maximum absorbance is observed is the λmax. For Cilnidipine, λmax is consistently found at approximately 240 nm.[1][4]

4. Preparation of Calibration Curve

-

Prepare a series of dilutions from the standard stock solution to obtain concentrations in the linear range (e.g., 2-14 µg/mL).[4]

-

Measure the absorbance of each dilution at the determined λmax (e.g., 240 nm).[1]

-

Plot a graph of absorbance versus concentration. The curve should be linear and pass through the origin.

5. Preparation of Sample Solution (from Tablets)

-

Weigh and powder 20 tablets to determine the average weight.[4]

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Cilnidipine and transfer it to a 100 mL volumetric flask.[4]

-

Add about 70 mL of the solvent (methanol or ethanol), sonicate for 20-30 minutes to ensure complete dissolution of the drug, and then dilute to the mark with the same solvent.[1][4] This gives a concentration of 100 µg/mL.

-

Filter the solution through a Whatman filter paper No. 41 to remove any insoluble excipients.[1]

-

From the filtrate, prepare a suitable dilution to bring the concentration within the linearity range (e.g., 10 µg/mL).

6. Assay Procedure

-

Measure the absorbance of the final sample solution at the λmax.

-

Calculate the concentration of Cilnidipine in the sample solution using the regression equation from the calibration curve.

-

Determine the amount of Cilnidipine per tablet and calculate the percentage label claim.

Method 2: Visible Spectrophotometry by Colorimetric Reaction

This method is based on the reaction of the nitro group in Cilnidipine with potassium hydroxide (KOH) in a dimethyl sulfoxide (DMSO) medium to form a stable, yellow-colored product.[3]

1. Instrumentation and Reagents

-

Apparatus: UV-Visible Spectrophotometer with 1 cm matched quartz cells.[3]

-

Chemicals:

-

Cilnidipine reference standard.

-

Potassium Hydroxide (KOH).

-

Dimethyl Sulfoxide (DMSO).

-

Methanol.[3]

-

2. Preparation of Reagents and Solutions

-

Standard Stock Solution (100 µg/mL): Prepare as described in Method 1, using methanol.[3]

-

Potassium Hydroxide (0.05 M): Prepare by dissolving the appropriate amount of KOH in water.

3. Color Development and Measurement

-

Transfer different aliquots from the standard stock solution into a series of 10 mL volumetric flasks to obtain concentrations in the range of 1-9 µg/mL.[3]

-

To each flask, add 1 mL of 0.05 M KOH.[3]

-

Make up the volume to 10 mL with DMSO.[3]

-

Measure the absorbance of the resulting yellow-colored solution at its λmax, which is approximately 425 nm, against a reagent blank.[3]

-

Prepare a calibration curve by plotting absorbance versus concentration.

4. Sample Preparation and Analysis

-

Prepare a methanolic extract of the tablet powder as described in Method 1.

-

Take a suitable aliquot of the filtered sample solution and follow the color development procedure (Step 3) as for the standard.

-

Measure the absorbance and calculate the drug content using the calibration curve.

Data Presentation: Summary of Validation Parameters

The following tables summarize the quantitative data from various published spectrophotometric methods for Cilnidipine determination.

Table 1: UV Spectrophotometric Methods

| Parameter | Method A | Method B | Method C | Method D |

|---|---|---|---|---|

| Solvent | Ethanol | Methanol | Methanol | Ethanol |

| λmax (nm) | 240[4] | 240 | 242[5] | 240[1] |

| Linearity Range (µg/mL) | 2-14[4] | 1-5 | 2-10[5] | 2-30[1] |

| Correlation Coefficient (r²) | 0.988[4] | 0.993 | 0.9999[5] | >0.999 |

| Accuracy (% Recovery) | 97.8 - 100.06[4] | 100.05 - 100.50 | 98 - 102[5] | 99.86 - 100.67[1] |

| Precision (% RSD) | < 2[4] | < 1.015 | < 2[5] | Not Specified |

| LOD (µg/mL) | 0.0638[4] | Not Specified | 0.15095[5] | Not Specified |

| LOQ (µg/mL) | 0.193[4] | Not Specified | 0.45742[5] | Not Specified |

Table 2: Visible Spectrophotometric Method

| Parameter | Method E |

|---|---|

| Reagents | KOH in DMSO |

| λmax (nm) | 425 |

| Linearity Range (µg/mL) | 1-9 |

| Correlation Coefficient (r²) | 0.9997 |

| Accuracy (% Recovery) | 100.00 ± 0.0678[3] |

| Precision (% RSD) | < 1[3] |

| LOD (µg/mL) | Not Specified |

| LOQ (µg/mL) | Not Specified |

Mandatory Visualizations

Caption: Experimental workflow for the UV spectrophotometric determination of Cilnidipine.

Caption: Logical relationship of key analytical method validation parameters.

Conclusion